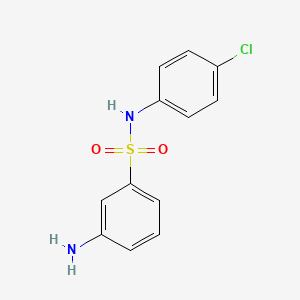![molecular formula C19H28N6O B3008440 N-(1-cyanocyclohexyl)-N-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide CAS No. 1214132-52-1](/img/structure/B3008440.png)
N-(1-cyanocyclohexyl)-N-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-N-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. It is commonly referred to as CPP-115 and is a derivative of a compound called vigabatrin, which is used in the treatment of epilepsy. CPP-115 has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders.
Mechanism Of Action
CPP-115 works by inhibiting an enzyme called GABA aminotransferase, which is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a calming effect and reduce the likelihood of seizures.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, reduce the activity of certain brain regions involved in addiction, and reduce the likelihood of seizures.
Advantages And Limitations For Lab Experiments
One of the main advantages of CPP-115 is its unique mechanism of action, which makes it a promising candidate for the treatment of various neurological disorders. However, there are also some limitations to its use in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
There are several future directions for research on CPP-115, including:
1. Further studies on its efficacy in the treatment of various neurological disorders, including addiction and anxiety.
2. Development of new synthesis methods that are more efficient and cost-effective.
3. Exploration of the potential use of CPP-115 in combination with other drugs for the treatment of neurological disorders.
4. Investigation of the long-term effects of CPP-115 on brain function and behavior.
5. Development of new analogs of CPP-115 that have improved efficacy and fewer side effects.
In conclusion, CPP-115 is a promising compound with unique properties that make it a potential candidate for the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
CPP-115 can be synthesized using a simple and efficient method that involves the reaction of vigabatrin with two other chemical compounds. The synthesis process is well-documented in scientific literature and has been optimized to produce high yields of pure CPP-115.
Scientific Research Applications
CPP-115 has been extensively studied for its potential applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction and has also been shown to have anxiolytic effects.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(4-pyrazin-2-ylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O/c1-16(18(26)23(2)19(15-20)6-4-3-5-7-19)24-10-12-25(13-11-24)17-14-21-8-9-22-17/h8-9,14,16H,3-7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCQIEDFAPXUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1(CCCCC1)C#N)N2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-N-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile](/img/structure/B3008357.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B3008358.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B3008359.png)

![1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3008362.png)
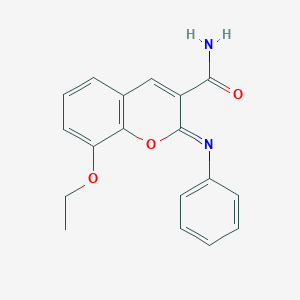
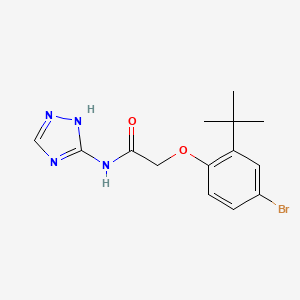
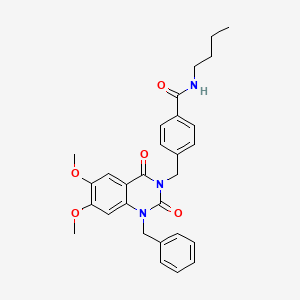
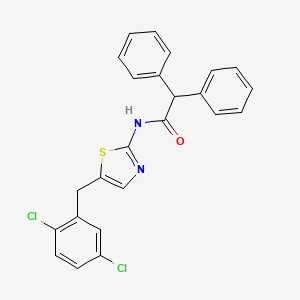
![(2E)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B3008367.png)
![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3008368.png)

![methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3008372.png)
